molecular formula C21H21F4NO3S B2956579 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797681-99-2

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2956579
CAS No.: 1797681-99-2
M. Wt: 443.46
InChI Key: DJURONQPGJEVMH-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores commonly found in bioactive molecules: a phenylsulfonylpiperidine moiety and a 4-trifluoromethylphenyl group. The piperidine ring is a common feature in many pharmaceuticals, and its modification with a 4-fluorophenyl sulfonyl group can influence the molecule's electronic properties and binding affinity to biological targets . The 4-(trifluoromethyl)phenyl group is a privileged structure in drug design, known to enhance metabolic stability and membrane permeability due to the high electronegativity and lipophilicity of the fluorine atoms . This specific combination of structural features suggests potential for this compound to be utilized as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery programs. Compounds with similar structural motifs, such as those containing fluorophenyl and trifluoromethyl groups, have been investigated for a range of activities, including as kinase inhibitors and in other therapeutic areas. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO3S/c22-17-8-10-18(11-9-17)30(28,29)19-2-1-13-26(14-19)20(27)12-5-15-3-6-16(7-4-15)21(23,24)25/h3-4,6-11,19H,1-2,5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURONQPGJEVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group and trifluoromethyl substitution, suggest diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C18H20F4N2O2S
Key Functional Groups Sulfonyl group, trifluoromethyl group
Core Structure Piperidine ring with phenyl substitutions

Research indicates that this compound interacts with various biological targets, influencing critical signaling pathways. Its mechanism of action may involve:

  • Enzyme Interaction: The sulfonyl group enhances binding affinity to specific enzymes, potentially modulating their activity.
  • Receptor Modulation: The presence of fluorinated phenyl groups may allow for selective receptor interaction, affecting pathways related to inflammation and cell proliferation.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects. For instance, the related compound 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone showed significant modulation of inflammatory pathways, suggesting that our compound may exhibit similar properties.

Antimicrobial Activity

In studies involving piperidine derivatives, compounds structurally related to this compound have shown promising antimicrobial activity. For example, a related piperidinol exhibited good anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL .

Case Study 1: Anti-Tuberculosis Screening

A study focused on the anti-tuberculosis activity of piperidine derivatives identified compounds with structural similarities to our target compound. The most active derivatives demonstrated MICs ranging from 1.4 to 18.8 μg/mL . This indicates potential for further exploration in developing anti-tuberculosis therapies.

Case Study 2: Cytotoxicity Evaluation

Cytotoxicity assays conducted on similar compounds revealed varying therapeutic indices. For instance, selectivity indices greater than 10 were noted for certain derivatives, suggesting that modifications in the piperidine structure could enhance safety profiles while maintaining efficacy .

Table: Summary of Biological Activities

Activity Related Compounds Observations
Anti-inflammatory2-(4-Bromophenyl)-1-(3-sulfonyl)piperidinSignificant modulation of inflammatory pathways
AntimicrobialPiperidinol derivativesMIC values indicating efficacy against tuberculosis
CytotoxicityVarious piperidine analogsSelectivity indices >10 for some derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS: 1797836-75-9)
  • Structural Difference : The sulfonyl group is attached to the piperidine’s 4-position (vs. 3-position in the target compound) and features an isobutyl chain instead of 4-fluorophenyl.
  • The 4-position substitution may alter conformational flexibility compared to the 3-position .
  • Molecular Weight : 405.5 g/mol (vs. ~443.5 g/mol for the target compound).
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS: 2034610-77-8)
  • Structural Difference : Incorporates a 3-methoxypyrrolidine substituent on the piperidine and a methylsulfonylphenyl group.
  • Impact : The methoxy group may enhance metabolic stability by blocking oxidative sites, while the methylsulfonyl group offers moderate polarity compared to trifluoromethyl .

Aromatic Group Modifications

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS: 1396877-83-0)
  • Structural Difference : Replaces the 4-(trifluoromethyl)phenyl group with phenylsulfonyl and introduces a (4-fluorobenzyloxy)methyl group on piperidine.
  • The phenylsulfonyl group lacks the electron-withdrawing trifluoromethyl moiety, which may affect binding affinity .
Trifluperidol (CAS: 749-13-3)
  • Structural Difference: Contains a 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine core and a 4-fluorophenylbutanone chain.
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, while the trifluoromethylphenyl group aligns with the target compound’s pharmacophore.

Core Scaffold Variations

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS: 1797028-48-8)
  • Structural Difference : Replaces piperidine with a rigid 8-azabicyclo[3.2.1]octene core.
  • The molecular weight (309.33 g/mol) is significantly lower than the target compound’s .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP (Predicted) Key Functional Groups
Target Compound ~443.5 ~3.5 4-Fluorophenylsulfonyl, Trifluoromethyl
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-... 405.5 ~4.2 Isobutylsulfonyl, Trifluoromethyl
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin... 394.5 ~2.8 Methoxypyrrolidine, Methylsulfonyl
Trifluperidol 409.4 ~3.8 Hydroxypiperidine, Trifluoromethyl
  • logP Trends : Bulkier hydrophobic groups (e.g., isobutyl) increase logP, while polar substituents (e.g., methoxy) reduce it.
  • Solubility : Sulfonyl and trifluoromethyl groups generally reduce aqueous solubility but improve protein binding .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. A common approach includes:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., pyridine or triethylamine) in dichloromethane to introduce the sulfonyl group .
  • Coupling : Using nucleophilic substitution or amide bond formation to link the trifluoromethylphenyl moiety. For example, reacting a propanone intermediate with a pre-functionalized piperidine-sulfonyl derivative under reflux in aprotic solvents like DMF .
  • Optimization : Key parameters include temperature control (60–100°C), stoichiometric ratios (1:1.2 for limiting reagents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored using TLC and NMR spectroscopy .

Basic: Which analytical techniques are critical for verifying the compound’s structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., trifluoromethyl singlet at ~δ 3.9 ppm) and confirms regiochemistry .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves absolute configuration and validates bond lengths/angles. For example, torsion angles in the piperidine ring can confirm conformational stability .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~484.14 Da) and fragmentation patterns .

Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

Answer:

  • SHELX Suite : Use SHELXL for iterative refinement. For twinned data, apply the TWIN/BASF commands to model twin domains. For disordered regions (e.g., flexible piperidine rings), employ PART/SUMP restraints to refine occupancy ratios .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/Rw convergence (<5% difference). For example, achieved R₁=0.053 using 295 K data .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

Answer:

  • Functional Group Modifications : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) and test biological activity. highlights pyrazole-carboxamide derivatives as non-nucleoside inhibitors, suggesting similar strategies .
  • In Vitro Assays : Evaluate enzyme inhibition (e.g., IC₅₀ via fluorescence polarization) or receptor binding (radioligand displacement). For phosphatases, use malachite green assays as in .

Advanced: How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be reconciled?

Answer:

  • Cross-Validation : Compare experimental NMR shifts (e.g., piperidine protons at δ 1.5–2.5 ppm ) with DFT-calculated values (Gaussian09/B3LYP/6-31G*). Discrepancies >0.3 ppm suggest conformational differences.
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO upfield shifts). Use COSMO-RS simulations for correction .

Advanced: What strategies are effective for assessing the compound’s metabolic stability in preclinical studies?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Metabolite ID : Employ UPLC-QTOF-MS/MS to detect hydroxylation or sulfonyl cleavage products. notes fluorophenyl groups often undergo CYP450-mediated oxidation .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize trifluoromethyl groups with partial charges from RESP fitting .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds (e.g., sulfonyl oxygen with Arg residues) .

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